Carbonic anhydrase inhibitor 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H25N3O5S |

|---|---|

Molecular Weight |

491.6 g/mol |

IUPAC Name |

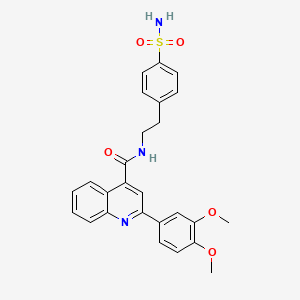

2-(3,4-dimethoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide |

InChI |

InChI=1S/C26H25N3O5S/c1-33-24-12-9-18(15-25(24)34-2)23-16-21(20-5-3-4-6-22(20)29-23)26(30)28-14-13-17-7-10-19(11-8-17)35(27,31)32/h3-12,15-16H,13-14H2,1-2H3,(H,28,30)(H2,27,31,32) |

InChI Key |

HLSPYEFIWCWUBB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Pursuit of Precision: A Technical Guide to the Discovery of Selective Carbonic Anhydrase VI Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic Anhydrase VI (CA VI), the only secreted isoform of the α-carbonic anhydrase family in mammals, presents a unique therapeutic target due to its specific localization in saliva and milk and its crucial role in pH homeostasis in the oral cavity and upper digestive tract. Unlike the extensively studied cytosolic and tumor-associated CA isoforms, the development of selective CA VI inhibitors has been a relatively underexplored field. This technical guide provides a comprehensive overview of the discovery of selective CA VI inhibitors, detailing the structural nuances of the enzyme, methodologies for inhibitor screening and characterization, and a summary of the current landscape of known inhibitors. The aim is to equip researchers and drug development professionals with the foundational knowledge required to design and develop novel, potent, and selective inhibitors for this emerging therapeutic target.

Introduction to Carbonic Anhydrase VI

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] In humans, 15 different α-CA isoforms have been identified, each with distinct subcellular localizations, tissue distributions, and catalytic activities. These isoforms are broadly classified as cytosolic (CA I, II, III, VII, XIII), mitochondrial (CA VA, VB), membrane-bound (CA IV, IX, XII, XIV), and the singular secreted isoform, CA VI.[1][2]

CA VI is primarily expressed in the serous acinar cells of the parotid and submandibular glands and is secreted into saliva.[3] Its main physiological function is to maintain pH homeostasis in the oral cavity by neutralizing acids produced by bacteria or from dietary intake, thereby protecting tooth enamel and the mucosa of the upper alimentary canal.[1][3][4][5] Given its role in oral health, selective inhibition of CA VI has been proposed as a potential therapeutic strategy for conditions where modulation of salivary pH is desirable.

The Rationale for Selective Inhibition

The high degree of structural homology among the active sites of the various CA isoforms presents a significant challenge in the development of isoform-specific inhibitors.[6] Many classical CA inhibitors, such as the sulfonamide acetazolamide, exhibit potent inhibition across a broad range of CA isoforms. This lack of selectivity can lead to off-target effects, as the inhibition of ubiquitously expressed isoforms like CA I and CA II can interfere with their critical physiological functions in various tissues. Therefore, the design of inhibitors that selectively target CA VI is paramount to achieving a desired therapeutic effect with minimal side effects.

Structural Insights into the Carbonic Anhydrase VI Active Site

The development of selective inhibitors is heavily reliant on understanding the unique structural features of the target enzyme. The crystal structure of the human CA VI catalytic domain has been resolved, revealing a prototypical α-CA fold but with a novel dimeric arrangement.[7] Crucially, the active site of CA VI contains a cluster of non-conserved amino acid residues that differ from other isoforms. These differences can be exploited to design inhibitors with tailored interactions that confer selectivity.

A study utilizing a CA VI-mimic enzyme, created through site-directed mutagenesis of CA II to resemble the active site of CA VI, has provided further insights into these structural distinctions.[7] The mutations (A65T, N67Q, F130Y, V134Q, L203T) did not significantly alter the catalytic properties but did change the inhibitor affinity profile to more closely resemble that of CA VI.[7] This underscores the importance of these specific residues in inhibitor binding and selectivity.

Key Experimental Protocols

The discovery and characterization of selective CA VI inhibitors rely on robust and reproducible experimental assays. The following are detailed methodologies for key experiments.

Primary Assay: Stopped-Flow CO₂ Hydrase Inhibition Assay

This is the gold-standard method for determining the inhibition constants (Ki) of CA inhibitors against purified enzymes.

Principle: This kinetic assay directly measures the catalytic activity of CA in hydrating CO₂. The reaction produces protons, leading to a decrease in pH, which is monitored using a pH indicator dye. The rate of color change is proportional to the enzyme's activity. An inhibitor will reduce the rate of this enzyme-catalyzed reaction.

Methodology:

-

Reagents and Buffers:

-

Purified recombinant human CA VI enzyme.

-

Buffer solution (e.g., 10 mM HEPES, pH 7.5, containing 20 mM Na₂SO₄).

-

pH indicator solution (e.g., p-Nitrophenol).

-

CO₂-saturated water (substrate).

-

Test inhibitor dissolved in a suitable solvent (e.g., DMSO).

-

-

Instrumentation:

-

A stopped-flow spectrophotometer is required for its ability to rapidly mix two solutions and monitor the subsequent reaction in milliseconds.

-

-

Procedure:

-

The enzyme and inhibitor are pre-incubated for a set time (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.

-

The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated substrate solution in the stopped-flow instrument.

-

The initial rate of the reaction is determined by monitoring the change in absorbance of the pH indicator at a specific wavelength (e.g., 400 nm) over a short period (typically the first 10-100 seconds).

-

The uncatalyzed reaction rate (in the absence of the enzyme) is subtracted from the catalyzed rates.

-

Ki values are calculated by fitting the initial velocity data at different substrate and inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.

-

Secondary Screening Assay: Colorimetric Esterase Activity Assay

This method is suitable for higher-throughput screening of compound libraries.

Principle: This assay leverages the promiscuous esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of an ester substrate, such as p-nitrophenyl acetate (B1210297) (p-NPA), to release the chromogenic product p-nitrophenol, which can be quantified by measuring its absorbance at 405 nm. The presence of an inhibitor reduces the rate of color development.

Methodology:

-

Reagents and Materials:

-

96-well clear, flat-bottom microplates.

-

Multi-well absorbance microplate reader.

-

Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4).

-

Purified recombinant human CA VI enzyme.

-

Substrate solution (e.g., 3 mM p-NPA in acetonitrile/assay buffer).

-

Test compounds and a standard inhibitor (e.g., acetazolamide).

-

-

Procedure:

-

Add assay buffer, enzyme solution, and test compound/vehicle control to the wells of the 96-well plate.

-

Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode over a period of 10-20 minutes.

-

The rate of reaction (change in absorbance per minute) is calculated from the linear portion of the kinetic curve.

-

The percentage of inhibition is calculated relative to the uninhibited control, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Known Inhibitors of Carbonic Anhydrase VI

The development of potent and selective CA VI inhibitors is an ongoing area of research. While many classical sulfonamide inhibitors are potent against CA VI, they often lack selectivity. The following table summarizes the inhibition constants (Ki) of selected compounds against hCA VI and other major isoforms to illustrate the challenge and progress in achieving selectivity.

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA VI Ki (nM) | Selectivity for hCA VI (relative to hCA II) | Class |

| Acetazolamide | 250 | 12 | 28 | 0.43 | Sulfonamide |

| Methazolamide | 50 | 14 | 20 | 0.7 | Sulfonamide |

| Ethoxzolamide | 80 | 10 | 15 | 0.67 | Sulfonamide |

| Dichlorophenamide | 3800 | 38 | 79 | 0.48 | Sulfonamide |

| Dorzolamide | 2000 | 3.5 | 45 | 0.08 | Sulfonamide |

| Brinzolamide | 3900 | 3.1 | 0.8 | 3.88 | Sulfonamide |

| Sulpiride (B1682569) | >10000 | 9850 | 0.9 | 10944 | Sulfonamide |

| Indisulam | 10000 | 10000 | 4.8 | 2083 | Sulfonamide |

| Thiamine (B1217682) | 2270 | 784 | 593 | 1.32 | Thiamine Derivative |

| Compound 1¹ | 380 | 85 | 62 | 1.37 | Thiamine Derivative |

| Compound 2² | 1140 | 335 | 286 | 1.17 | Thiamine Derivative |

Data for sulfonamides are from Maresca et al., 2009.[3] Data for thiamine derivatives are from Özdemir et al., 2013.[8] ¹ 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide ² 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

The data highlights that while several clinically used sulfonamides are potent inhibitors of CA VI, sulpiride stands out as a highly potent and selective inhibitor, demonstrating over 10,000-fold selectivity for CA VI over the ubiquitous CA II isoform.[3] Brinzolamide is also a very potent inhibitor of CA VI.[3] The thiamine-based compounds show moderate inhibitory activity but lack significant selectivity.[8]

Visualization of Key Concepts

Physiological Role of Carbonic Anhydrase VI

The following diagram illustrates the role of CA VI in maintaining pH homeostasis in the oral cavity.

Caption: Physiological role of CA VI in salivary pH regulation.

Workflow for Selective CA VI Inhibitor Discovery

The diagram below outlines a typical workflow for the discovery and development of selective CA VI inhibitors.

Caption: Workflow for selective CA VI inhibitor discovery.

Conclusion and Future Directions

The discovery of selective inhibitors for Carbonic Anhydrase VI is a burgeoning field with significant therapeutic potential. While the classical sulfonamide scaffold has yielded highly potent inhibitors, achieving selectivity remains a key challenge. The identification of sulpiride as a potent and highly selective inhibitor demonstrates that isoform-specific targeting of CA VI is achievable. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Expanding the chemical space around known potent and selective scaffolds to further optimize affinity and selectivity.

-

Exploration of Non-Sulfonamide Inhibitors: Investigating alternative zinc-binding groups and inhibitor classes, such as non-classical inhibitors, which may offer novel selectivity profiles.

-

Computational Approaches: Utilizing the crystal structure of CA VI for in silico screening and rational drug design to identify novel inhibitor scaffolds.

A deeper understanding of the unique structural features of the CA VI active site, coupled with advanced screening and design strategies, will pave the way for the development of the next generation of selective CA VI inhibitors for targeted therapeutic applications.

References

- 1. S-glycosyl primary sulfonamides--a new structural class for selective inhibition of cancer-associated carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-Classical Inhibition of Carbonic Anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase inhibitors. DNA cloning, characterization, and inhibition studies of the human secretory isoform VI, a new target for sulfonamide and sulfamate inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Switching the Inhibitor‐Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineered Carbonic Anhydrase VI-Mimic Enzyme Switched the Structure and Affinities of Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of mammalian carbonic anhydrase isoforms I, II and VI with thiamine and thiamine-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel Carbonic Anhydrase VI Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase VI (CA-VI) stands as a unique member of the α-carbonic anhydrase family, being the sole secreted isozyme. Predominantly found in saliva and milk, CA-VI plays a crucial role in pH regulation within the oral cavity and upper digestive tract.[1][2] Its involvement in taste perception, particularly bitter taste, and its protective role against dental caries have made it an emerging target for the development of novel therapeutic and diagnostic agents.[3][4] This technical guide provides an in-depth overview of the synthesis of novel CA-VI inhibitory compounds, focusing on diverse chemical scaffolds, detailed experimental protocols, and quantitative structure-activity relationship (SAR) data.

Core Concepts in CA-VI Inhibition

The catalytic mechanism of carbonic anhydrases involves the reversible hydration of carbon dioxide to bicarbonate and a proton, facilitated by a zinc ion in the active site. The primary strategy for inhibiting CAs, including CA-VI, involves the coordination of a zinc-binding group (ZBG) to this catalytic zinc ion. While sulfonamides are the most classical and widely studied ZBGs, recent research has explored alternative scaffolds to achieve higher selectivity and overcome potential drawbacks associated with sulfonamides.[5][6]

Key Chemical Scaffolds for CA-VI Inhibition

While the exploration of selective CA-VI inhibitors is less extensive compared to other isoforms like CA-IX and CA-XII, several chemical classes have shown promise.

Sulfonamides and their Derivatives

The sulfonamide group remains a cornerstone in the design of CA inhibitors. For CA-VI, both simple and complex sulfonamide derivatives have been investigated.

-

Simple Benzenesulfonamides: These compounds are generally found to be less effective inhibitors of CA-VI, with inhibition constants typically in the micromolar range.[7]

-

Substituted Sulfanilamides: The introduction of amino, aminomethyl, or hydroxymethyl moieties, as well as halogenation, can improve inhibitory activity against CA-VI, bringing the inhibition constants into the sub-micromolar range.[7]

-

Clinically Used Sulfonamides: Several existing drugs have demonstrated potent CA-VI inhibition. Notably, the anti-glaucoma drug brinzolamide and the atypical antipsychotic sulpiride are highly effective inhibitors, with Kᵢ values in the sub-nanomolar range. Sulpiride, in particular, has been identified as a CA-VI-selective inhibitor.[7]

Glycosidic Sulfonamides

A significant advancement in the development of selective CA-VI inhibitors has been the exploration of glycosidic sulfonamides. These compounds, which couple a sugar moiety to a sulfanilamide (B372717) scaffold, have shown low-nanomolar to sub-nanomolar inhibition of CA-VI and notable selectivity over the ubiquitous CA-II isoform.[8] The sugar portion of the molecule is believed to interact with regions of the active site outside the immediate vicinity of the zinc ion, contributing to both potency and selectivity. Derivatives incorporating glucose, ribose, arabinose, xylose, and fucose have demonstrated excellent CA-VI inhibitory activity.[8]

Non-Sulfonamide Scaffolds

Research into non-sulfonamide inhibitors for CAs is a growing field, driven by the need to avoid sulfonamide-related allergies and to explore novel binding modes. While specific data for CA-VI is limited, classes of compounds such as phenols, polyamines, and coumarins are being investigated as inhibitors for various CA isoforms and may hold potential for CA-VI inhibition.[5]

Quantitative Inhibition Data

The following tables summarize the inhibition data (Kᵢ values) for various compounds against human carbonic anhydrase VI (hCA-VI).

| Compound Class | Compound | hCA-VI Kᵢ (nM) | Reference |

| Clinically Used Drugs | Acetazolamide | 79 | [7] |

| Methazolamide | 25 | [7] | |

| Ethoxzolamide | 15 | [7] | |

| Dichlorophenamide | 55 | [7] | |

| Dorzolamide | 4.5 | [7] | |

| Brinzolamide | 0.9 | [7] | |

| Topiramate | 5.8 | [7] | |

| Sulpiride | 0.8 | [7] | |

| Indisulam | 9 | [7] | |

| Benzolamide | 48 | [7] | |

| Simple Benzenesulfonamides | Benzenesulfonamide | 6680 | [7] |

| 4-Methylbenzenesulfonamide | 4560 | [7] | |

| 4-Chlorobenzenesulfonamide | 1090 | [7] | |

| Substituted Sulfanilamides | Sulfanilamide | 955 | [7] |

| 4-Carboxybenzenesulfonamide | 5430 | [7] | |

| 4-Aminomethylbenzenesulfonamide | 608 | [7] | |

| 3-Fluoro-4-aminobenzenesulfonamide | 824 | [7] | |

| Glycosidic Sulfonamides | Glucose derivatives | 0.56 - 5.1 | [8] |

| Ribose derivatives | 0.56 - 5.1 | [8] | |

| Arabinose derivatives | 0.56 - 5.1 | [8] | |

| Xylose derivatives | 0.56 - 5.1 | [8] | |

| Fucose derivatives | 0.56 - 5.1 | [8] | |

| Galactose derivatives | 10.1 - 34.1 | [8] | |

| Mannose derivatives | 10.1 - 34.1 | [8] | |

| Rhamnose derivatives | 10.1 - 34.1 | [8] |

Experimental Protocols

General Synthesis of Sulfonamide-Based Inhibitors

The synthesis of sulfonamide-based CA inhibitors generally follows a convergent approach. The following is a representative, generalized protocol.

Workflow for Sulfonamide-Based Inhibitor Synthesis

Caption: Generalized workflow for the synthesis of sulfonamide-based carbonic anhydrase inhibitors.

Detailed Methodologies:

While specific protocols for novel CA-VI inhibitors are not abundantly available in the literature, the synthesis of related sulfonamides provides a strong foundation. For instance, the synthesis of sulfonyl semicarbazides, a class of potent CA inhibitors, involves the reaction of a substituted benzenesulfonyl chloride with a semicarbazide (B1199961) derivative.[9] The synthesis of glycosidic sulfonamides would involve the coupling of a suitably protected glycosylamine with a sulfanilamide derivative, followed by deprotection.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of synthesized compounds against CA-VI is typically determined using a stopped-flow CO₂ hydrase assay.

Workflow for CA Inhibition Assay

References

- 1. The role of carbonic anhydrase VI in bitter taste perception: evidence from the Car6−/− mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A role of salivary carbonic anhydrase VI in dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salivary carbonic anhydrase isoenzyme VI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of Carbonic Anhydrase VI is Higher in Dental Biofilm of Children with Caries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Taste Recognition: Considerations about the Role of Saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ovid.com [ovid.com]

- 9. Associations of the activity and concentration of carbonic anhydrase VI with susceptibility to dental caries: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Carbonic Anhydrase VI in Salivary Gland Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic anhydrase VI (CA VI) stands as a unique and critical enzyme within the salivary proteome. Secreted exclusively by the serous acinar cells of the parotid and submandibular glands, CA VI is the sole secreted isoform of the carbonic anhydrase family.[1][2][3] Its primary role is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a function that is central to maintaining pH homeostasis within the oral cavity.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted role of CA VI in salivary gland function, its biochemical characteristics, the methodologies to study it, and its implications in oral health and disease. The regulation of its secretion and its potential as a therapeutic target are also discussed.

Introduction to Carbonic Anhydrase VI

Carbonic anhydrase VI is a zinc-containing metalloenzyme that plays a crucial role in the buffering capacity of saliva.[4] Unlike other carbonic anhydrase isoforms which are cytosolic or membrane-bound, CA VI is synthesized and stored in the secretory granules of serous acinar cells before its exocytosis into the saliva.[1][5] This strategic secretion allows it to directly influence the pH of the oral environment.

The enzyme's presence in the enamel pellicle, the thin layer of salivary proteins that coats the tooth surface, is of particular significance.[1] Here, it locally catalyzes the bicarbonate buffer system, neutralizing acids produced by dental plaque bacteria and thereby protecting the tooth enamel from demineralization.[1]

Biochemical Properties and Expression

Human CA VI is a glycoprotein (B1211001) with a molecular weight of approximately 42 kDa.[1][6] It contains N-linked oligosaccharide chains of the complex type.[1] Immunohistochemical studies have definitively localized CA VI to the secretory granules of serous acinar cells in both the parotid and submandibular glands.[1][5]

Quantitative Data on Carbonic Anhydrase VI

The concentration and activity of CA VI in saliva can vary significantly among individuals and can be influenced by factors such as circadian rhythm, salivary flow rate, and oral health status.[1][7] Below are tables summarizing quantitative data from various studies.

Table 1: Concentration of Carbonic Anhydrase VI in Human Saliva

| Population/Condition | Saliva Type | Mean Concentration (± SD/SEM) | Reference(s) |

| Healthy Young Men | Parotid Saliva | 47.0 ± 39.2 mg/L | [1] |

| Healthy Young Men | Whole Saliva | 5.0 ± 0.2 mg/L (SEM) | [1] |

| Healthy Young Men (paraffin-stimulated) | Whole Saliva | 6.8 ± 4.3 mg/L | [8] |

| Pregnant Women (late pregnancy) | Paraffin-stimulated Saliva | No significant difference from postpartum | [9] |

| Non-Pregnant Women (control) | Paraffin-stimulated Saliva | - | [9] |

| Caries-Active Children | Whole Saliva | 1925.54 ± 1398.57 (units not specified) | [10] |

| Caries-Free Children | Whole Saliva | 1444.17 ± 1039.81 (units not specified) | [10] |

| Caries-Active Children | Dental Biofilm | 1.693 ± 1.802 ng/µL | [11] |

| Caries-Free Children | Dental Biofilm | 3.507 ± 4.014 ng/µL | [11] |

| Healthy Subjects | Serum | ~22 times lower than in saliva | [6] |

Table 2: Carbonic Anhydrase VI in Relation to Oral Health Parameters

| Parameter | Finding | Reference(s) |

| Dental Caries (DMFT Index) | Negative correlation between CA VI concentration and DMFT index, especially in subjects with poor oral hygiene.[2] | [2][12] |

| Salivary Flow Rate | Weak positive correlation between CA VI concentration and salivary secretion rate.[1][13] | [1][13] |

| Salivary pH and Buffer Capacity | Negative correlation between CA VI concentration and both pH and buffer capacity.[2] However, some studies suggest CA VI is not directly involved in regulating bulk salivary pH.[13] | [2][13] |

| Sjögren's Syndrome | Potential as an early diagnostic marker. | [14] |

Experimental Protocols

A variety of techniques are employed to study the concentration, activity, and localization of CA VI.

Radioimmunoassay (RIA) for CA VI Concentration

This method offers high sensitivity for quantifying CA VI in saliva.

Principle: A competitive binding assay where unlabeled CA VI in the sample competes with a fixed amount of radiolabeled CA VI for binding to a limited amount of specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of CA VI in the sample.

Methodology:

-

Antibody Coating: Microtiter plates are coated with a secondary antibody (e.g., sheep anti-rabbit IgG).

-

Incubation: A mixture of the saliva sample (or standard), a fixed concentration of radiolabeled CA VI (e.g., ¹²⁵I-labeled CA VI), and a specific primary antibody (e.g., rabbit anti-human CA VI) is added to the wells.

-

Equilibration: The mixture is incubated to allow competitive binding to reach equilibrium.

-

Washing: Unbound components are washed away.

-

Detection: The radioactivity of the bound fraction in each well is measured using a gamma counter.

-

Quantification: A standard curve is generated using known concentrations of CA VI, and the concentration in the samples is determined by interpolation.

Time-Resolved Immunofluorometric Assay (TR-IFMA) for CA VI Concentration

This is a non-radioactive, highly sensitive, and robust alternative to RIA.[8]

Principle: A competitive immunoassay utilizing the long-decay fluorescence of lanthanide chelates (e.g., Europium, Eu³⁺) to minimize background fluorescence.[8]

Methodology:

-

Antibody Coating: Microtiter wells are coated with sheep anti-rabbit IgG.[8]

-

Competition: A mixture of the saliva sample, Eu³⁺-labeled CA VI, and rabbit anti-HCA VI antibodies is added to the wells for a single incubation step.[8]

-

Washing: The wells are washed to remove unbound reagents.

-

Enhancement: An enhancement solution is added to dissociate the Eu³⁺ from the antibody complex and form a new, highly fluorescent chelate.[8]

-

Detection: The time-resolved fluorescence is measured in a fluorometer.[8]

-

Quantification: The concentration of CA VI in the sample is determined from a standard curve.

Zymography for CA VI Activity

This technique allows for the detection of CA VI enzymatic activity directly within a polyacrylamide gel.[15]

Principle: Saliva samples are subjected to non-denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then incubated in a substrate solution, and the enzymatic activity is visualized as a change in color or clearing in the gel.

Methodology:

-

Sample Preparation: Saliva is mixed with a non-reducing sample buffer.

-

Electrophoresis: Samples are run on a native polyacrylamide gel.

-

Renaturation (if necessary): The gel may be washed with a buffer containing a non-ionic detergent to remove SDS and allow the enzyme to refold.

-

Activity Staining: The gel is incubated in a substrate solution. For CA VI, this can involve staining with a pH indicator like bromothymol blue in a CO₂-saturated environment.[15] The enzymatic activity will cause a local pH change, leading to a color change in the gel.

-

Visualization: The bands of CA VI activity are visualized and can be quantified using densitometry.

Immunohistochemistry (IHC) for CA VI Localization

IHC is used to visualize the distribution of CA VI within salivary gland tissue.[5]

Principle: A specific primary antibody binds to CA VI in tissue sections. This binding is then detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore, which generates a colored product or fluorescence at the site of the antigen.

Methodology:

-

Tissue Preparation: Salivary gland tissue is fixed (e.g., in paraformaldehyde or Carnoy's fluid), embedded in paraffin, and sectioned.[5]

-

Antigen Retrieval: If necessary, tissue sections are treated to unmask the antigenic sites.

-

Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., normal serum).

-

Primary Antibody Incubation: The sections are incubated with a primary antibody specific for CA VI.

-

Secondary Antibody Incubation: A labeled secondary antibody that recognizes the primary antibody is applied.

-

Detection: The signal is developed using a chromogenic substrate or visualized with a fluorescence microscope.

-

Counterstaining and Mounting: The sections are counterstained to visualize cell nuclei and mounted for microscopy.

Signaling Pathways and Regulation of Secretion

The secretion of CA VI, like other salivary proteins, is primarily regulated by the autonomic nervous system.[16][17][18] Both parasympathetic and sympathetic stimulation can modulate its release.[1]

Parasympathetic Stimulation: The release of acetylcholine (B1216132) from parasympathetic nerve endings activates muscarinic M3 receptors on acinar cells.[17][18] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to an increase in cytosolic Ca²⁺ concentration. This Ca²⁺ surge is a key signal for the exocytosis of secretory granules containing CA VI.[19][20][21]

Sympathetic Stimulation: Norepinephrine released from sympathetic nerves primarily acts on β-adrenergic receptors on acinar cells.[17][18] This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[20] cAMP then activates protein kinase A (PKA), which phosphorylates various target proteins involved in the exocytosis of secretory granules.

There is also evidence of "cross-talk" between the Ca²⁺ and cAMP signaling pathways, where combined stimulation can lead to an augmented secretory response.[17][18]

References

- 1. Salivary carbonic anhydrase isoenzyme VI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A low concentration of carbonic anhydrase isoenzyme VI in whole saliva is associated with caries prevalence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salivary carbonic anhydrase isoenzyme VI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Associations of the activity and concentration of carbonic anhydrase VI with susceptibility to dental caries: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunohistochemical localization of carbonic anhydrase isoenzymes VI, II, and I in human parotid and submandibular glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Secretory carbonic anhydrase isoenzyme (CA VI) in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Circadian periodicity in salivary carbonic anhydrase VI concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Competitive time-resolved immunofluorometric assay for quantifying carbonic anhydrase VI in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Salivary carbonic anhydrase VI and its relation to salivary flow rate and buffer capacity in pregnant and non-pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Correlation of Carbonic Anhydrase VI Enzyme, Total Proteins, Antioxidant Levels of Saliva and Dental Caries in Caries-Free and Caries-Active Children – A Case–Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activity of Carbonic Anhydrase VI is Higher in Dental Biofilm of Children with Caries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. Salivary carbonic anhydrase VI concentration and its relation to basic characteristics of saliva in young men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carbonic anhydrase VI: a novel marker for salivary serous acinar differentiation and its application to discriminate acinic cell carcinoma from mammary analogue secretory carcinoma of the salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sucrose rinse modulates the salivary behavior of carbonic anhydrase VI and its buffering capacity: a longitudinal study in 4 to 6.5-year-old children - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. BioKB - Publication [biokb.lcsb.uni.lu]

- 18. Regulation of salivary gland function by autonomic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ca2+ Signaling and Regulation of Fluid Secretion in Salivary Gland Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

- 21. Molecular Mechanism of Pancreatic and Salivary Glands Fluid and HCO3− Secretion - PMC [pmc.ncbi.nlm.nih.gov]

"Carbonic anhydrase VI (gustin) function and structure"

An In-depth Technical Guide on Carbonic Anhydrase VI (Gustin): Function and Structure

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbonic Anhydrase VI (CA-VI), also known as gustin, is a unique zinc-dependent metalloenzyme and the only secreted isozyme within the α-carbonic anhydrase family.[1][2][3] First identified in human parotid saliva, it was later found to be identical to CA-VI.[4][5] It is predominantly expressed in the serous acinar cells of the parotid and submandibular salivary glands, from which it is secreted into saliva.[1][3] CA-VI plays a pivotal role in oral physiology, contributing to pH homeostasis, taste perception, and the protection of dental tissues.[6][7][8] Its function extends to the upper alimentary canal, where it helps neutralize excess acid.[6] This guide provides a comprehensive overview of the structure, function, genetics, and experimental methodologies related to CA-VI, offering critical insights for research and therapeutic development.

Molecular and Gene Structure

Protein Structure

Human CA-VI is a single polypeptide chain.[5] The purified protein has a molecular weight of approximately 37 kDa, which reduces to 33 kDa after deglycosylation.[5] It contains two N-linked complex-type oligosaccharide chains.[5][6] The crystal structure of the human CA-VI catalytic domain has been resolved to a 1.9 Å resolution, revealing a prototypical mammalian CA fold.[2][9] A key feature of its active site is a zinc (Zn²⁺) ion, which is essential for its catalytic activity.[10][11] This zinc atom is coordinated by three histidine residues and a water molecule.[11] The zinc ion's role is to lower the pKa of the bound water molecule, facilitating the nucleophilic attack on carbon dioxide.[11]

Gene Structure

In humans, CA-VI is encoded by the CA6 gene, located on chromosome 1p36.23.[4] The bovine CA6 gene, which has been studied in detail, spans approximately 25 kb and is composed of eight exons and seven introns.[12][13][14]

-

Exon 1: Encodes the 5' untranslated region, the signal peptide for secretion, and the N-terminus of the mature enzyme.[12][13][14]

-

Exons 2-7: Encode the primary CA catalytic domain.[12][13][14]

-

Exon 8: Encodes the C-terminal extension unique to CA-VI and the 3' untranslated region.[12][13][14]

The gene structure of CA6 aligns it with other membrane-bound and secreted CAs (like CA IV and CA IX), distinguishing it from the cytoplasmic and mitochondrial CA isozymes.[12][14]

Quantitative Data Summary

Table 1: Crystallographic Data for Human Carbonic Anhydrase VI

| Parameter | Value | Reference |

| PDB ID | 3FE4 | [4][9] |

| Resolution | 1.90 Å | [2][9] |

| Method | X-RAY DIFFRACTION | [9] |

| R-Value Work | 0.177 | [9] |

| R-Value Free | 0.235 | [9] |

| Total Structure Weight | 64.13 kDa | [9] |

Table 2: Salivary Concentrations of Carbonic Anhydrase VI

| Population/Condition | Saliva Source | Mean Concentration (± SD or SEM) | Reference |

| Healthy Human Adults | Parotid | 47.0 ± 39.2 mg/L (~3% of total protein) | [6] |

| Healthy Male Soldiers (pre-breakfast) | Whole | 1.8 ± 0.1 mg/L (SEM) | [15] |

| Healthy Male Soldiers (post-breakfast) | Whole | 5.0 ± 0.2 mg/L (SEM) | [15] |

| Normal Conscious Sheep | Parotid | 5.61 ± 3.01 mg/L (SD) | [6] |

| Feeding Sheep | Parotid | 33.0 ± 19.0 mg/L (SD) | [6] |

Function and Biological Role

Catalytic Activity

The primary function of all carbonic anhydrases, including CA-VI, is to catalyze the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[1][6][8] This reaction is fundamental to pH regulation and acid-base balance.[16]

References

- 1. Salivary carbonic anhydrase isoenzyme VI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of the secretory isozyme of mammalian carbonic anhydrases CA VI: implications for biological assembly and inhibitor development. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 3. karger.com [karger.com]

- 4. Carbonic anhydrase VI - Wikipedia [en.wikipedia.org]

- 5. Gustin from human parotid saliva is carbonic anhydrase VI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salivary carbonic anhydrase isoenzyme VI - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gene - CA6 [maayanlab.cloud]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. rcsb.org [rcsb.org]

- 10. scribd.com [scribd.com]

- 11. aklectures.com [aklectures.com]

- 12. Structure of the carbonic anhydrase VI (CA6) gene: evidence for two distinct groups within the alpha-CA gene family - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. Structure of the carbonic anhydrase VI (CA6) gene: evidence for two distinct groups within the alpha-CA gene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

"CA-VI gene (CA6) structure and regulation"

An In-depth Technical Guide on the Core Structure and Regulation of the CA-VI Gene (CA6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genomic structure of the human Carbonic Anhydrase VI (CA-VI) gene, also known as CA6 or gustin, and explores the current understanding of its regulatory mechanisms. The information is compiled from genomic databases and peer-reviewed research, with a focus on data relevant to genetic research and therapeutic development.

The CA6 gene encodes a secreted zinc-dependent metalloenzyme that catalyzes the reversible hydration of carbon dioxide. It is a member of the alpha-carbonic anhydrase family and is uniquely expressed in serous acinar cells of the salivary glands.[1]

Genomic Location and Organization

The human CA6 gene is located on the short (p) arm of chromosome 1 at position 36.23.[1][2] It spans a region of approximately 29,226 base pairs.[1] The specific genomic coordinates on the most recent human genome assembly are detailed in the table below.

| Parameter | Value | Reference |

| Gene Symbol | CA6 | HGNC:1380 |

| Full Name | Carbonic Anhydrase 6 | HGNC |

| Cytogenetic Band | 1p36.23 | [1] |

| GRCh38/hg38 Coordinates | chr1:8,945,867-8,975,092 | [1] |

| Orientation | Plus strand | [1] |

Exon-Intron Architecture

Based on the National Center for Biotechnology Information (NCBI) reference sequence, the human CA6 gene consists of 10 exons.[3] This structure is broadly conserved among mammals. Studies on the bovine CA6 gene, which spans approximately 25 kb, revealed an organization of eight exons and seven introns.[4] In this model, exon 1 contains the 5' untranslated region (UTR) and the signal peptide, exons 2 through 7 encode the catalytic domain, and exon 8 includes the 3' UTR and a unique C-terminal extension.[4] The human gene follows a similar pattern, with alternative splicing leading to multiple transcript variants and protein isoforms.[3]

Splice Variants

The CA6 gene undergoes alternative splicing, giving rise to several transcript variants. NCBI has cataloged multiple variants that differ in their exon usage, particularly in the 3' coding region. For example, one variant uses an alternate splice site that results in a protein isoform with a longer and distinct C-terminus compared to the canonical isoform.[3] These variations may contribute to functional diversity, although the specific roles of each isoform are not yet fully characterized.

Regulation of CA6 Gene Expression

The expression of CA6 is highly tissue-specific, with the highest levels found in the salivary glands.[5][6] Its regulation is complex, involving genetic polymorphisms, epigenetic modifications, and likely a variety of transcription factors.

Transcriptional Regulation

The promoter region of the CA6 gene contains binding sites for numerous putative transcription factors. While direct experimental validation for many of these is pending, bioinformatic predictions provide a framework for understanding its transcriptional control.

Predicted Transcription Factor Binding Sites: Analysis of the CA6 promoter has identified potential binding sites for several transcription factors, including:[7]

-

aMEF-2 (Myocyte-specific enhancer factor 2A)

-

AML1a (Acute myeloid leukemia 1 protein)

-

c-Myb

-

FosB

-

FOXO1 (Forkhead box protein O1)

-

Fra-1 (Fos-related antigen 1)

-

JunB/JunD

-

MEF-2A

Influence of Genetic Polymorphisms

Single Nucleotide Polymorphisms (SNPs) within the CA6 gene have been shown to correlate with the concentration of the secreted CA-VI protein in saliva, suggesting that these genetic variations may occur in regulatory regions or affect mRNA stability and/or translation efficiency.[2][8] One study proposed that the rs2274327 polymorphism might be linked to unidentified genetic alterations in the promoter region that impact transcriptional efficiency.[8]

| SNP | Genotype | Effect on Salivary CA-VI Concentration | Reference |

| rs2274327 (C/T) | TT | Significantly lower concentration compared to CT or CC genotypes (p < 0.05) | [2][8] |

| rs2274333 (A/G) | AG vs. AA | A significant association was observed between genotypes and CA-VI concentration | [2] |

Epigenetic Regulation

There is emerging evidence that epigenetic mechanisms, such as DNA methylation, may play a role in regulating CA6 expression. A recent study noted that gene methylation could affect the salivary levels of the CA-VI protein, though the precise mechanisms and CpG sites involved require further investigation.[3][9]

Relative Expression Levels

Quantitative analysis of carbonic anhydrase isoenzymes in human nasal mucosa has provided data on the relative expression of CA6 compared to other family members. In this tissue, CA6 is expressed at lower levels than many other catalytically active isoforms.

| CA Isoenzyme | Relative Abundance (from most to least abundant) |

| CA XII | 1 |

| CA II | 2 |

| CA VB | 3 |

| CA IV | 4 |

| CA IX | 5 |

| CA III | 6 |

| CA XIV | 7 |

| CA I | 8 |

| CA VI | 9 |

| CA VII | 10 |

| (Data adapted from a study on human nasal mucosa)[10] |

Key Experimental Protocols for CA6 Research

Studying the structure and regulation of the CA6 gene involves a variety of molecular biology techniques. Below are detailed methodologies for key experimental approaches.

Promoter Activity Analysis via Luciferase Reporter Assay

This assay is used to quantify the activity of the CA6 promoter and identify functional regulatory elements.[11][12]

Methodology:

-

Construct Generation: The putative promoter region of the CA6 gene is amplified via PCR from genomic DNA and cloned into a reporter plasmid (e.g., pGL3-Basic) upstream of a luciferase gene (luc). A series of 5'-deletion constructs can be created to map the core promoter and identify enhancer/silencer regions. Site-directed mutagenesis is used to alter specific transcription factor binding sites.

-

Cell Culture and Transfection: A suitable cell line (e.g., a human salivary gland cell line like HSG) is cultured to ~80% confluency. Cells are co-transfected with the CA6-promoter-luciferase construct and a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.

-

Cell Lysis and Assay: Approximately 24-48 hours post-transfection, cells are lysed. The lysate is transferred to a luminometer plate.

-

Luminometry: Luciferase substrate is added, and the light produced from the enzymatic reaction is measured using a luminometer. The activity of the control reporter (Renilla) is measured subsequently.

-

Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal. The activity of mutant or deletion constructs is compared to the wild-type promoter to determine the functional significance of specific regions.[13]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP followed by sequencing (ChIP-seq) is used to identify the in vivo binding sites of specific transcription factors on the CA6 gene.[14][15]

Methodology:

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins (including transcription factors) to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified from the precipitated complexes.

-

Analysis: The purified DNA is analyzed by qPCR (ChIP-qPCR) using primers flanking a predicted binding site or by high-throughput sequencing (ChIP-seq) to identify binding sites across the genome.[16]

-

Data Interpretation: For ChIP-seq, peaks in the sequence reads that are significantly enriched over a control (e.g., input DNA or IgG pulldown) indicate transcription factor binding sites.

SNP Genotyping and Protein Quantification

These methods are used to correlate genetic variants with protein expression levels.

Methodology:

-

Sample Collection: Genomic DNA and saliva are collected from a cohort of subjects.

-

DNA Genotyping: Genomic DNA is genotyped for specific CA6 SNPs (e.g., rs2274327) using a method like TaqMan® SNP Genotyping Assays.[2] This assay uses allele-specific fluorescently labeled probes for real-time PCR.

-

Protein Quantification: The concentration of CA-VI in saliva samples is measured using a specific and sensitive immunoassay, such as a time-resolved immunofluorometric assay (IFMA).[2]

-

Statistical Analysis: Statistical tests (e.g., Kruskal-Wallis test) are used to determine if there is a significant association between different genotypes and the measured salivary CA-VI concentrations.[2]

Conclusion and Future Directions

The genomic structure of the human CA6 gene is well-characterized, but a comprehensive understanding of its regulatory network is still developing. Current evidence points to a multifactorial control system involving genetic polymorphisms and a host of predicted transcription factors. The high tissue-specificity of CA6 suggests the presence of robust, cell-type-specific regulatory mechanisms.

Future research should focus on the experimental validation of predicted transcription factor binding sites using techniques like ChIP-seq and luciferase reporter assays in relevant salivary gland cell models. Elucidating the signaling pathways that modulate the activity of these transcription factors will be crucial for understanding how CA6 expression is controlled in both physiological and pathological states. This knowledge is essential for developing targeted therapies for conditions related to salivary function and taste perception.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Effect of genetic polymorphisms in CA6 gene on the expression and catalytic activity of human salivary carbonic anhydrase VI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CA6 carbonic anhydrase 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Structure of the carbonic anhydrase VI (CA6) gene: evidence for two distinct groups within the alpha-CA gene family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tissue expression of CA6 - Summary - The Human Protein Atlas [proteinatlas.org]

- 6. uniprot.org [uniprot.org]

- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 8. karger.com [karger.com]

- 9. CA6 carbonic anhydrase 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Promoter Assay Using Luciferase Reporter Gene in the A549 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. How to Identify Gene Promoters and Enhancers by ChIP-Seq - CD Genomics [rna.cd-genomics.com]

- 15. n-genetics.com [n-genetics.com]

- 16. youtube.com [youtube.com]

The Physiological Role of Secreted Carbonic Anhydrase VI: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secreted Carbonic Anhydrase VI (CA VI), a unique zinc-containing metalloenzyme, is a critical component of the salivary proteome. Predominantly expressed and secreted by the acinar cells of the parotid and submandibular glands, CA VI plays a pivotal role in maintaining homeostasis within the oral cavity and the upper gastrointestinal tract. Its primary enzymatic function, the reversible hydration of carbon dioxide to bicarbonate and a proton, underpins its diverse physiological activities. This technical guide provides a comprehensive overview of the physiological roles of CA VI, including its crucial function in pH regulation, protection against dental caries, and its intriguing involvement in taste perception. We present a detailed summary of quantitative data, in-depth experimental methodologies for its study, and visualizations of its key functional pathways to serve as a valuable resource for researchers and professionals in the field.

Introduction

Carbonic Anhydrase VI (CA VI) is the only secreted isoform of the α-carbonic anhydrase family of enzymes.[1][2] Upon secretion into saliva, it becomes a key player in the biochemical milieu of the oral cavity.[2] Its fundamental enzymatic reaction is:

CO₂ + H₂O ⇌ H⁺ + HCO₃⁻

This seemingly simple reaction has profound implications for the physiology of the upper digestive tract. CA VI's ability to catalyze this reaction at a high rate allows it to act as a potent pH regulator, a protective agent for dental and mucosal surfaces, and a modulator of sensory perception.[1][3] Historically known as "gustin," its link to taste function has been a subject of significant research, with recent studies in knockout animal models beginning to unravel its specific contributions.[4][5] This guide will delve into the multifaceted roles of this intriguing enzyme.

Core Physiological Functions

pH Homeostasis and Buffering Capacity

The primary and most well-established role of salivary CA VI is the maintenance of pH homeostasis in the oral cavity.[3] By catalyzing the formation of bicarbonate, a crucial component of the salivary buffering system, CA VI enhances the saliva's ability to neutralize acids produced by oral bacteria or introduced through diet.[3] This buffering action is critical in preventing the demineralization of tooth enamel.

Protection Against Dental Caries and Acid-Induced Damage

CA VI contributes significantly to the anti-caries properties of saliva.[6][7] Low concentrations of salivary CA VI have been associated with an increased prevalence of dental caries.[6] The enzyme binds to the enamel pellicle, the thin layer of salivary proteins covering the tooth surface, where it can locally and efficiently neutralize acid challenges.[8] This protective role extends to the esophageal and gastric mucosa, where swallowed saliva containing CA VI helps to neutralize refluxed gastric acid, thereby protecting the epithelial lining from damage.[3]

Role in Taste Perception

CA VI, also known as gustin, has been implicated in the sense of taste, particularly in the perception of bitter and carbonated sensations.[4] Studies using Car6 knockout mice have demonstrated an altered preference for bitter compounds, suggesting that CA VI is involved in the normal physiological response to bitter tastants.[9] The proposed mechanism involves the modulation of the pH within the microenvironment of the taste buds, which can in turn affect the function of taste receptor cells.[10] Furthermore, CA VI has been suggested to have a trophic role in the maintenance and development of taste buds, potentially influencing taste sensitivity over the long term.[4][5]

Quantitative Data

The following tables summarize key quantitative data related to Carbonic Anhydrase VI.

Table 1: Concentration of Carbonic Anhydrase VI in Human Saliva

| Saliva Type | Condition | Mean Concentration (± SD/SEM) | Reference |

| Parotid Saliva | Healthy Adults | 47.0 ± 39.2 mg/L | [6] |

| Whole Saliva | Healthy Young Men | 5.0 ± 0.2 mg/L (SEM) | [6] |

| Paraffin-Stimulated Saliva | Healthy Adults | 6.8 ± 4.3 mg/L | |

| Whole Saliva | Caries-Free Children | 0.8561 ± 0.7141 mg/L | [11] |

| Whole Saliva | Children with Caries | 0.4255 ± 0.3835 mg/L | [11] |

Table 2: Kinetic Parameters of Human Carbonic Anhydrase VI

| Parameter | Value | Conditions | Reference |

| k_cat (CO₂ hydration) | 3.4 x 10⁵ s⁻¹ | pH 7.5, 20°C | [12] |

| k_cat/K_M (CO₂ hydration) | 4.9 x 10⁷ M⁻¹s⁻¹ | pH 7.5, 20°C | [12] |

Table 3: Inhibition Constants (K_i) of Selected Sulfonamides for Human Carbonic Anhydrase VI

| Inhibitor | K_i (nM) | Reference |

| Brinzolamide | 0.8 | [12] |

| Sulpiride | 0.9 | [12] |

| Acetazolamide | 79 | [12] |

| Methazolamide | 25 | [12] |

| Ethoxzolamide | 15 | [12] |

| Dichlorophenamide | 38 | [12] |

| Dorzolamide | 5.1 | [12] |

| Topiramate | 50 | [12] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships involving CA VI.

Enzymatic Reaction and pH Buffering

Proposed Trophic Role in Taste Bud Maintenance

Hypothetical Role in Bitter Taste Perception

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Carbonic Anhydrase VI.

Saliva Collection and Processing

Objective: To collect and process saliva samples for the analysis of CA VI concentration and activity.

Materials:

-

Sterile 50 mL centrifuge tubes

-

Ice bucket

-

Paraffin (B1166041) wax (for stimulated saliva collection)

-

Centrifuge

-

Protease inhibitor cocktail

Protocol:

-

Sample Collection (Unstimulated): The subject should refrain from eating, drinking, or oral hygiene for at least 1 hour prior to collection. The subject allows saliva to pool in the mouth and then drools into a pre-chilled sterile 50 mL centrifuge tube on ice.

-

Sample Collection (Stimulated): The subject chews on a piece of paraffin wax for a defined period (e.g., 5 minutes) and expectorates the stimulated saliva into a pre-chilled sterile 50 mL centrifuge tube on ice.

-

Processing: a. Immediately after collection, add a protease inhibitor cocktail to the saliva sample to prevent protein degradation. b. Centrifuge the saliva sample at 10,000 x g for 15 minutes at 4°C to pellet cells and debris. c. Carefully collect the supernatant. d. The supernatant can be used immediately for assays or aliquoted and stored at -80°C for long-term storage.

Carbonic Anhydrase Activity Assay (Wilbur-Anderson Method)

Objective: To measure the enzymatic activity of CA VI in a biological sample.

Materials:

-

0.02 M Tris-HCl buffer, pH 8.3

-

CO₂-saturated water (prepare by bubbling CO₂ gas through ice-cold deionized water for at least 30 minutes)

-

pH meter with a fast-response electrode

-

Stir plate and small stir bar

-

Stopwatch

-

Ice bath

Protocol:

-

Blank Reaction: a. Add 3.0 mL of ice-cold 0.02 M Tris-HCl buffer to a small beaker in an ice bath on a stir plate. b. Add a small stir bar and begin gentle stirring. c. Place the pH electrode into the buffer and allow the reading to stabilize at pH 8.3. d. Rapidly inject 2.0 mL of ice-cold CO₂-saturated water into the beaker and simultaneously start the stopwatch. e. Record the time (T₀) it takes for the pH to drop from 8.3 to 6.3.

-

Enzyme Reaction: a. Repeat steps 1a-1c. b. Add a known volume of the saliva supernatant (or purified CA VI solution) to the buffer. c. Rapidly inject 2.0 mL of ice-cold CO₂-saturated water and start the stopwatch. d. Record the time (T) it takes for the pH to drop from 8.3 to 6.3.

-

Calculation: The activity in Wilbur-Anderson units is calculated as: Units/mL = (T₀ - T) / T

Immunohistochemistry for CA VI Localization

Objective: To visualize the cellular and subcellular localization of CA VI in salivary gland tissue.

Materials:

-

Paraffin-embedded salivary gland tissue sections on slides

-

Xylene

-

Ethanol (B145695) series (100%, 95%, 70%)

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-Carbonic Anhydrase VI antibody

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration: a. Immerse slides in xylene (2 x 5 minutes). b. Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes). c. Rinse with distilled water.

-

Antigen Retrieval: a. Immerse slides in pre-heated antigen retrieval solution and incubate (e.g., 95-100°C for 20 minutes). b. Allow slides to cool to room temperature.

-

Staining: a. Rinse slides with PBS. b. Block endogenous peroxidase activity with 3% H₂O₂ in methanol (B129727) for 10 minutes. c. Rinse with PBS. d. Block non-specific binding with blocking buffer for 1 hour at room temperature. e. Incubate with the primary anti-CA VI antibody (diluted in blocking buffer) overnight at 4°C. f. Rinse with PBS (3 x 5 minutes). g. Incubate with the biotinylated secondary antibody for 1 hour at room temperature. h. Rinse with PBS (3 x 5 minutes). i. Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature. j. Rinse with PBS (3 x 5 minutes).

-

Detection and Visualization: a. Apply DAB substrate and incubate until the desired brown color develops. b. Rinse with distilled water. c. Counterstain with hematoxylin. d. Dehydrate through a graded ethanol series and clear with xylene. e. Mount with mounting medium and a coverslip. f. Visualize under a light microscope.

Conclusion

Secreted Carbonic Anhydrase VI is a multifunctional enzyme with significant implications for oral health and sensory perception. Its primary role in maintaining pH homeostasis provides a crucial defense mechanism against acid-related pathologies in the oral cavity and upper gastrointestinal tract. The emerging evidence of its involvement in taste perception as "gustin" opens up new avenues for research into gustatory science and the development of therapies for taste disorders. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further investigation into the physiological roles of CA VI and to support the development of novel diagnostic and therapeutic strategies targeting this important salivary enzyme.

References

- 1. β-catenin is required for taste bud cell renewal and behavioral taste perception in adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taste bud cells of adult mice are responsive to Wnt/β-catenin signaling: implications for the renewal of mature taste cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salivary carbonic anhydrase isoenzyme VI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gene Methylation Affects Salivary Levels of the Taste Buds’ Trophic Factor, Gustin Protein [mdpi.com]

- 5. Decreased parotid saliva gustin/carbonic anhydrase VI secretion: an enzyme disorder manifested by gustatory and olfactory dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Progress and renewal in gustation: new insights into taste bud development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview: generation of gene knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of carbonic anhydrase VI in bitter taste perception: evidence from the Car6−/− mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cloud-clone.com [cloud-clone.com]

- 11. IHC-P protocols | Abcam [abcam.com]

- 12. β-catenin is required for taste bud cell renewal and behavioral taste perception in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolutionary Trajectory of Carbonic Anhydrase VI: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The carbonic anhydrase (CA) enzyme family is a classic exemplar of convergent evolution, with at least eight distinct, structurally unrelated families (α, β, γ, δ, ζ, η, θ, and ι) that have independently evolved to catalyze the same fundamental reaction: the reversible hydration of carbon dioxide.[1][2][3][4][5] Within the animal kingdom, the α-CA family predominates, showcasing remarkable functional diversity achieved through gene duplication and subsequent specialization. This has resulted in numerous isozymes with distinct tissue expression profiles and subcellular localizations, including cytosolic, mitochondrial, membrane-bound, and secreted forms.[1][2] This technical guide provides an in-depth exploration of the evolutionary relationships of a key member of this family, the secreted isozyme Carbonic Anhydrase VI (CA VI). We will examine its phylogenetic placement within the α-CA family, discuss its orthologous and paralogous relationships, present quantitative data on its evolutionary conservation, and detail the experimental and bioinformatic protocols used to elucidate these connections.

Phylogenetic Placement of Carbonic Anhydrase VI

Carbonic Anhydrase VI is a member of the α-carbonic anhydrase family, which is characterized by a conserved zinc-binding active site.[2] The evolutionary history of the α-CA family is marked by significant diversification. Gene structure analysis, particularly the organization of exons and introns, has revealed a fundamental split within the mammalian α-CA gene family, separating the isozymes into two distinct evolutionary groups.[6]

Group 1: Cytosolic and Mitochondrial Isozymes This group includes the classic cytosolic forms (CA I, CA II, CA III, CA VII, and CA XIII) and the mitochondrial forms (CA VA and CA VB). These enzymes share a common gene structure that is distinct from the second group.

Group 2: Secreted and Membrane-Bound Isozymymes CA VI is a key member of this second group. Its gene structure shows a closer evolutionary relationship to the membrane-bound isozymes, such as CA IV and CA IX.[6] This is strongly supported by the conservation of all seven exon/intron boundaries within the catalytic domain of the CA6 gene and the CA9 gene, which encodes the tumor-associated CA IX.[6] This structural conservation points to a shared ancestry and divergence from the cytosolic/mitochondrial cluster. CA VI is considered one of the most ancient mammalian CAs from an evolutionary perspective.[6]

This bifurcation suggests a major evolutionary event after an ancestral α-CA gene duplicated. One lineage led to the intracellular enzymes, while the other gave rise to enzymes destined for the cell surface or for secretion. The catalytically inactive, yet highly conserved, CA-related proteins (CARPs VIII, X, and XI) also evolved from this family, losing their enzymatic function due to mutations in key active site residues but likely gaining new, non-catalytic roles.[1][2]

Orthologs and Paralogs of CA VI

Understanding the concepts of orthology and paralogy is fundamental to tracing gene evolution.[7]

-

Orthologs are genes in different species that evolved from a common ancestral gene via speciation. They typically retain the same function. CA VI orthologs are found across a wide range of mammalian species.

-

Paralogs are genes related by a duplication event within a genome. They often evolve new, though sometimes related, functions. All other α-CA isozymes (e.g., CA I, CA II, CA IX) are considered paralogs of CA VI.[7]

The extensive family of α-CAs in mammals is a direct result of multiple gene duplication events from a common ancestor, followed by functional divergence. The emergence of secreted (CA VI), cytosolic (CA II), and membrane-bound (CA IX) paralogs allowed for the precise regulation of pH and CO₂ transport in distinct biological compartments, a crucial adaptation for complex multicellular organisms.

Quantitative Data: Evolutionary Conservation of CA VI

The amino acid sequence of CA VI is highly conserved across mammalian species, reflecting its important physiological role. The table below presents a pairwise sequence identity matrix for CA VI orthologs from several representative species. High sequence identity indicates strong negative selection and a conserved biological function.

| Species | Human (Homo sapiens) | Mouse (Mus musculus) | Bovine (Bos taurus) | Ovine (Ovis aries) |

| Human | 100% | 78.1% | 79.5% | 79.2% |

| Mouse | 78.1% | 100% | 77.8% | 77.5% |

| Bovine | 79.5% | 77.8% | 100% | 97.4% |

| Ovine | 79.2% | 77.5% | 97.4% | 100% |

Experimental Protocols for Evolutionary Analysis

The evolutionary relationships described in this guide are determined using a combination of bioinformatic and comparative genomic techniques. Below are detailed protocols for the key experimental approaches.

Phylogenetic Tree Construction

Constructing a phylogenetic tree is a multistep process used to visualize the evolutionary history of a gene or protein family.[8][9]

Methodology Details:

-

Sequence Acquisition: Homologous protein sequences for CA VI and its paralogs are retrieved from public databases such as the National Center for Biotechnology Information (NCBI) or UniProt.[8][10]

-

Multiple Sequence Alignment (MSA): The collected sequences are aligned to identify conserved positions and evolutionary substitutions. This is a critical step, as the accuracy of the final tree depends on the quality of the alignment.[9]

-

Selection of an Evolutionary Model: A statistical model of amino acid or nucleotide substitution is chosen. This model corrects for multiple substitutions at the same site, which can obscure true evolutionary distances. Models like WAG or LG are commonly used for protein sequences.[9]

-

Tree Inference: A computational method is applied to the aligned sequences to generate a tree topology.

-

Distance-Matrix Methods (e.g., Neighbor-Joining, UPGMA): These methods first calculate a matrix of genetic distances between all pairs of sequences and then cluster the sequences based on this matrix.[8][12] They are computationally fast but can be less accurate than character-based methods.

-

Character-Based Methods (e.g., Maximum Likelihood, Bayesian Inference): These methods evaluate each column of the sequence alignment. Maximum Likelihood (ML) seeks the tree that maximizes the probability of observing the given sequence data, while Bayesian methods calculate the posterior probability of a tree.[8][9][12] These are considered more robust and are the gold standard in modern phylogenetics.

-

Gene Synteny Analysis

Synteny analysis provides powerful evidence for evolutionary relationships by examining the conservation of gene order on chromosomes between different species.[13][14] If the CA6 gene is found in a similar genomic neighborhood in different species, it strongly supports their orthologous relationship.

Methodology Details:

-

Genome Data Acquisition: Obtain complete genome assemblies and gene annotation files for the species of interest from databases like Ensembl or NCBI.

-

Homolog Identification: Perform an all-against-all protein sequence comparison (e.g., using BLASTp) to identify all potential homologous gene pairs between the genomes.

-

Synteny Block Detection: Use specialized software, such as MCscan, to identify blocks of conserved gene order.[13][15] The algorithm searches for chains of homologous gene pairs that are co-located on chromosomes in the different species.

-

Visualization and Interpretation: The identified syntenic blocks are visualized using dot plots or circular genome plots. The presence of a clear syntenic block containing the CA6 gene across multiple species confirms its orthology and provides insights into large-scale genome evolution since the species diverged.

Conclusion

The evolutionary history of Carbonic Anhydrase VI is a compelling narrative of gene duplication and functional specialization within the α-carbonic anhydrase family. Phylogenetic and gene structure analyses firmly place CA VI in a distinct lineage with membrane-bound CAs, separate from the cytosolic and mitochondrial isozymes. This divergence enabled the evolution of a secreted enzyme capable of regulating pH and CO₂ homeostasis in extracellular environments like saliva and milk. The high degree of sequence conservation across mammalian orthologs underscores its vital, specialized physiological role. The robust bioinformatic protocols of phylogenetic reconstruction and synteny analysis are indispensable tools for uncovering these deep evolutionary relationships, providing a critical framework for functional genomics and the targeted development of isozyme-specific drugs.

References

- 1. Phylogeny and expression of carbonic anhydrase-related proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pnas.org [pnas.org]

- 4. An Overview of the Bacterial Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure of the carbonic anhydrase VI (CA6) gene: evidence for two distinct groups within the alpha-CA gene family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Common Methods for Phylogenetic Tree Construction and Their Implementation in R - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Team:Berkeley/Methods/Protocols - 2013.igem.org [2013.igem.org]

- 11. researchgate.net [researchgate.net]

- 12. go.zageno.com [go.zageno.com]

- 13. JCVI: A versatile toolkit for comparative genomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synteny [asia.ensembl.org]

- 15. Synteyny Block Analysis :: Documentation of DataHub [docs.datahub.wildsoydb.org]

In-Depth Technical Guide to the Structural Biology of the Carbonic Anhydrase VI (CA-VI) Active Site

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase VI (CA-VI) stands as a unique member of the α-carbonic anhydrase family, being the only secreted isoform in humans. Predominantly found in saliva and milk, CA-VI plays a crucial role in pH regulation, taste perception, and protection of oral tissues. Its involvement in various physiological processes has rendered it a significant target for drug development. This guide provides a comprehensive technical overview of the structural biology of the CA-VI active site, detailing its catalytic mechanism, key residues, and interactions with inhibitors. The information presented herein is intended to support research and development efforts aimed at designing novel and selective CA-VI modulators.

Core Structural Features of the CA-VI Active Site

The three-dimensional structure of human carbonic anhydrase VI has been determined by X-ray crystallography, revealing a canonical α-carbonic anhydrase fold. The active site is situated in a conical cleft, at the bottom of which lies a catalytically essential zinc ion (Zn²⁺). This zinc ion is coordinated by three conserved histidine residues (His94, His96, and His119, following the standard CA II numbering) and a water molecule or hydroxide (B78521) ion, which acts as the nucleophile in the catalytic reaction. The active site can be broadly divided into two regions: a hydrophilic region and a hydrophobic region, which are crucial for substrate binding and catalysis.

Key amino acid residues that shape the active site and contribute to its function have been identified through structural analysis and comparison with the well-studied CA-II isoform. Mutagenesis studies on CA-II to create a "CA-VI-mimic" have further elucidated the roles of specific residues in inhibitor binding and catalysis.

Catalytic Mechanism of CA-VI

The catalytic function of CA-VI, like other α-carbonic anhydrases, is the reversible hydration of carbon dioxide to bicarbonate and a proton. This process is remarkably efficient, with a catalytic rate constant (kcat) of 3.4 x 10⁵ s⁻¹ and a catalytic efficiency (kcat/KM) of 4.9 x 10⁷ M⁻¹s⁻¹ for CO₂ hydration at pH 7.5 and 20°C. The catalytic cycle can be described in a series of steps:

-

Nucleophilic Attack: The zinc-bound hydroxide ion performs a nucleophilic attack on the carbon atom of a carbon dioxide molecule that has entered the active site.

-

Bicarbonate Formation: This attack leads to the formation of a transient, zinc-bound bicarbonate intermediate.

-

Product Release: The bicarbonate ion is subsequently displaced from the zinc ion by a water molecule from the surrounding solvent.

-

Regeneration of the Active Site: The catalytic cycle is completed by the removal of a proton from the newly bound water molecule, a process facilitated by a proton shuttle residue (typically a histidine), thereby regenerating the zinc-bound hydroxide ion for the next round of catalysis.

Quantitative Data on CA-VI Activity and Inhibition

The following tables summarize the key quantitative data related to the catalytic activity of human CA-VI and its inhibition by various compounds.

Table 1: Kinetic Parameters for CO₂ Hydration by Human Carbonic Anhydrase VI

| Parameter | Value | Conditions |

| kcat | 3.4 x 10⁵ s⁻¹ | pH 7.5, 20°C |

| kcat/KM | 4.9 x 10⁷ M⁻¹s⁻¹ | pH 7.5, 20°C |

Data sourced from Bioorganic & Medicinal Chemistry Letters.

Table 2: Inhibition Constants (Ki) of Anions for Human Carbonic Anhydrase VI

| Inhibitor | Ki (µM) |

| Cyanide | 70 |

| Azide | 90 |

| Sulfamide | 90 |

| Sulfamate | 90 |

| Bicarbonate | 600 - 900 |

| Chloride | 600 - 900 |

| Nitrate | 600 - 900 |

Data sourced from Bioorganic & Medicinal Chemistry Letters.

Experimental Protocols

Recombinant Human CA-VI Expression and Purification

The production of recombinant human CA-VI is essential for detailed structural and functional studies. A common method involves the following steps:

-

Cloning: The gene encoding human CA-VI is cloned into a suitable expression vector, often with a tag (e.g., His-tag) to facilitate purification.

-

Expression: The expression vector is transformed into a host system, typically E. coli. Protein expression is induced under optimized conditions of temperature and inducer concentration.

-

Lysis and Solubilization: The cells are harvested and lysed. If the protein is expressed as inclusion bodies, a solubilization step using denaturants is required.

-

Affinity Chromatography: The protein is purified from the cell lysate using affinity chromatography that specifically binds the tag (e.g., Ni-NTA resin for His-tagged proteins).

-

Further Purification: Additional purification steps, such as ion-exchange or size-exclusion chromatography, may be employed to achieve high purity.

-

Quality Control: The purity and identity of the recombinant protein are confirmed using techniques like SDS-PAGE and Western blotting.

X-ray Crystallography of Human CA-VI

The determination of the three-dimensional structure of CA-VI at atomic resolution is achieved through X-ray crystallography. The general workflow is as follows:

-